2,6-Dimethoxy-3-nitrotoluene
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Overview
Description
2,6-Dimethoxy-3-nitrotoluene is an aromatic compound with the molecular formula C9H11NO4 It is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and two methoxy groups (-OCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-nitrotoluene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methyl-1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-3-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products:
Oxidation: The major product is 4-nitro-2-methyl-1,3-dimethoxybenzoic acid.
Reduction: The major product is 4-amino-2-methyl-1,3-dimethoxybenzene.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2,6-Dimethoxy-3-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy groups, being electron-donating, can stabilize the intermediate formed during the reaction.
Comparison with Similar Compounds
4-Nitro-1,3-dimethoxybenzene: Lacks the methyl group, which can influence its reactivity and applications.
2-Methyl-1,3-dimethoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-2-methoxy-1,3-dimethylbenzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 2,6-Dimethoxy-3-nitrotoluene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
1,3-dimethoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3 |
InChI Key |
UMUQBWJWFZLCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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